methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound characterized by a tricyclic framework fused with nitrogen-containing rings. The structure features an imino group at position 6, a ketone at position 2, and a 2-phenylethyl substituent at position 6. This compound’s structural complexity necessitates advanced analytical techniques for characterization, such as X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy .
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H18N4O3/c1-28-21(27)15-13-16-19(23-17-9-5-6-11-24(17)20(16)26)25(18(15)22)12-10-14-7-3-2-4-8-14/h2-9,11,13,22H,10,12H2,1H3 |
InChI Key |
FEJVXZFZIBZSMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenylethylamines and triazine derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Ethyl 6-(3-Chlorobenzoyl)Imino-7-Methyl-2-Oxo-1,7,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),4,9,11,13-Pentaene-5-Carboxylate
This analogue (CAS: 534565-93-0) shares the tricyclic backbone but differs in substituents:
Key Implications :
- The ethyl ester may reduce polarity compared to the methyl ester, affecting pharmacokinetic properties.
Spirocyclic Benzothiazol Derivatives
Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share a fused heterocyclic system but incorporate spiro junctions and benzothiazole moieties. These structures exhibit distinct hydrogen-bonding patterns and conformational flexibility due to spiro puckering , unlike the rigid tricyclic system of the target compound.
Functional and Pharmacological Analogues
CFTR Modulators
highlights compounds like fusicoccin, B44, and NSC-11237 as outliers in chemical space analyses of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. While structurally dissimilar to the target compound, their classification as "enhancers" or "inhibitors" underscores the importance of substituent-driven activity. For example:
- Fusicoccin : A diterpene glycoside with a macrocyclic core, acting as a CFTR stabilizer.
- NSC-11237 : A small molecule with a planar aromatic system, influencing ion channel gating .
Comparison :
The target compound’s tricyclic system may occupy a unique region in chemical space, combining rigidity (from the fused rings) and amphiphilicity (from the ester and phenyl groups) for membrane protein interactions.
X-Ray Crystallography
Both the target compound and its analogues require precise structural elucidation. Programs like SHELXL and ORTEP-3 are critical for resolving complex ring conformations and hydrogen-bonding networks. For instance, utilized ORTEP-3 to confirm the absolute configuration of coumarin derivatives, a method applicable to the target compound’s stereochemical analysis.
NMR Spectroscopy
1H and 13C NMR data for similar tricyclic compounds (e.g., δ163–166 ppm for carbonyl carbons in ) provide benchmarks for assigning signals in the target compound. ROESY and HMBC correlations are essential for verifying substituent positions and intramolecular interactions .
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| Methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | Tricyclic nitrogen system | 2-Phenylethyl, methyl ester | Potential kinase inhibitor |
| Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-analogue | Tricyclic nitrogen system | 3-Chlorobenzoyl, ethyl ester | Unreported |
| Fusicoccin | Diterpene glycoside | Macrocyclic core | CFTR stabilizer |
Table 2. Analytical Techniques for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
